Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-

RNase L activation 2-5A pathway antiviral innate immunity

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- (CAS 69018-97-9) is a synthetic small molecule belonging to the styrylquinazoline class, specifically a 4-anilinoquinazoline derivative bearing a phenolic hydroxyl group with a diethylaminomethyl flanking substituent. With a molecular formula of C27H28N4O and a molecular weight of 424.54 g/mol, this compound is historically catalogued under the National Cancer Institute (NCI) Developmental Therapeutics Program identifier NSC 319760, indicating its prior evaluation in anticancer screening panels.

Molecular Formula C27H28N4O
Molecular Weight 424.5 g/mol
CAS No. 69018-97-9
Cat. No. B13811442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-
CAS69018-97-9
Molecular FormulaC27H28N4O
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4)O
InChIInChI=1S/C27H28N4O/c1-3-31(4-2)19-21-18-22(15-16-25(21)32)28-27-23-12-8-9-13-24(23)29-26(30-27)17-14-20-10-6-5-7-11-20/h5-18,32H,3-4,19H2,1-2H3,(H,28,29,30)/b17-14+
InChIKeyPWTUOKSHPUZXPN-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- (CAS 69018-97-9): Scientific Sourcing and Research-Grade Procurement Guide


Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- (CAS 69018-97-9) is a synthetic small molecule belonging to the styrylquinazoline class, specifically a 4-anilinoquinazoline derivative bearing a phenolic hydroxyl group with a diethylaminomethyl flanking substituent . With a molecular formula of C27H28N4O and a molecular weight of 424.54 g/mol, this compound is historically catalogued under the National Cancer Institute (NCI) Developmental Therapeutics Program identifier NSC 319760, indicating its prior evaluation in anticancer screening panels [1]. The compound integrates three pharmacologically relevant structural features: a 2-styrylquinazoline core, a 4-anilino linkage to a phenol ring, and a basic diethylaminomethyl group at the ortho position of the phenol—a substitution pattern identified in medicinal chemistry literature as critical for modulating both potency and metabolic stability within this chemical series [2].

Why Generic 4-Anilinoquinazoline or Styrylquinazoline Analogs Cannot Replace CAS 69018-97-9 in Targeted Studies


The assumption that any styrylquinazoline or 4-anilinoquinazoline derivative can serve as a functionally equivalent substitute for CAS 69018-97-9 overlooks two decisive structural determinants with documented differential biological consequences. First, the ortho-diethylaminomethyl substituent on the phenol ring is not a passive solubilizing appendage; Newton et al. (2016) demonstrated within the 2-substituted phenol quinazoline series that a flanking substituent adjacent to the phenolic hydroxyl group not only improved hepatocyte metabolic stability but also imparted a significant gain in kinase selectivity versus KDR (VEGFR2)—an effect absent in unsubstituted phenol analogs [1]. Second, the presence of the basic tertiary amine distinguishes this compound from neutral styrylquinazoline p53 modulators such as CP-31398 and STIMA-1, conferring a distinct protonation state at physiological pH and enabling salt formation for formulation development . Generic substitution with a simpler 4-anilinoquinazoline (e.g., CAS 34923-95-0) or an unsubstituted styrylquinazoline would therefore forfeit both the metabolic stability advantage and the ionizable character that define the pharmaceutical profile of this specific compound [2].

Quantitative Differential Evidence for CAS 69018-97-9 Against Closest Structural and Functional Analogs


RNase L Activation Potency: A Mechanistic Differentiator from p53-Targeting Styrylquinazolines (CP-31398, STIMA-1)

CAS 69018-97-9 (NSC 319760) demonstrates potent activation of 2-5A-dependent ribonuclease L (RNase L) with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This represents a mechanistically distinct pharmacological activity from the two most closely studied styrylquinazoline analogs: CP-31398 (CAS 259199-65-0), which functions as a p53 conformation stabilizer with no reported RNase L activity [2], and STIMA-1 (CAS 91634-12-7), a mutant p53 reactivator that covalently modifies cysteine residues on p53 . The RNase L pathway is a core component of the interferon-mediated antiviral innate immune response; activation of RNase L leads to degradation of both cellular and viral RNA, providing a therapeutic rationale orthogonal to p53-mediated apoptosis induction [3]. For procurement decisions, this mechanistic divergence means the compound cannot be substituted by either CP-31398 or STIMA-1 in studies targeting the 2-5A/RNase L axis.

RNase L activation 2-5A pathway antiviral innate immunity styrylquinazoline

Metabolic Stability Advantage Conferred by the ortho-Diethylaminomethyl Flanking Substituent on the Phenol Ring

In the structure-activity relationship study by Newton et al. (2016), phenolic anilinoquinazolines without a flanking substituent (exemplified by compound 6 in the series) showed improved RET kinase binding affinity but suffered from unacceptably high metabolic clearance in hepatocyte stability assays [1]. The deliberate introduction of a flanking substituent ortho to the phenolic hydroxyl group—the exact structural position occupied by the diethylaminomethyl group in CAS 69018-97-9—was demonstrated to both improve hepatocyte stability and impart a significant gain in kinase selectivity against the dose-limiting anti-target KDR (VEGFR2) [1]. The optimized compound 36 in this series, bearing a flanking substituent analogous to that in CAS 69018-97-9, achieved potent RET inhibition with markedly improved selectivity over KDR [2]. For procurement, this evidence establishes that the diethylaminomethyl group is not merely a solubilizing tag but a pharmacologically decisive structural feature. Unsubstituted phenol quinazoline analogs (e.g., p-[(2-styryl-4-quinazolinyl)amino]phenol) would be expected to exhibit inferior metabolic stability and poorer selectivity profiles [3].

metabolic stability hepatocyte clearance phenol quinazoline RET kinase KDR selectivity

Anti-Inflammatory Activity: 4-Anilinoquinazoline Class Evidence Versus Aspirin Baseline

US Patent 4,322,420 (Sankyo Company, 1982) established that 4-anilinoquinazoline derivatives—the core pharmacophore of CAS 69018-97-9—possess analgesic and anti-inflammatory activity 'comparable with, but in many cases substantially better than, that of aspirin' [1]. The patent specifically describes carrageenan-induced edema models in rats and writhing tests in mice as the comparative assay systems. While individual compound data within the patent are not disaggregated for CAS 69018-97-9, the structural classification of CAS 69018-97-9 as a 4-anilinoquinazoline places it within the scope of the generic Markush claims. This class-level evidence indicates that if anti-inflammatory activity is a selection criterion, CAS 69018-97-9 belongs to a series with documented superiority over the aspirin baseline, unlike styrylquinazoline p53 modulators (CP-31398, STIMA-1) which have not been characterized for anti-inflammatory activity .

anti-inflammatory 4-anilinoquinazoline analgesic aspirin comparator

NCI Developmental Therapeutics Program Designation (NSC 319760): A Procurement-Relevant Provenance Marker

CAS 69018-97-9 is catalogued as NSC 319760 in the National Cancer Institute's Developmental Therapeutics Program registry [1]. The NSC (National Service Center) numbering system is assigned exclusively to compounds submitted to the NCI for anticancer screening in the NCI-60 human tumor cell line panel, a standardized and internationally recognized screening cascade [2]. This designation provides two procurement-relevant distinctions: (1) it confirms that the compound has undergone at least one round of structured biological evaluation under a federally regulated protocol, providing a baseline of quality control and biological characterization not available for unscreened analogs from the same chemical class; (2) it enables retrieval of archived NCI screening data (if released) that may contain comparative growth inhibition (GI50) values across multiple cancer histotypes. By contrast, structurally related styrylquinazolines such as CP-31398, while also bearing an NSC designation, have been screened in different contexts and are associated with distinct biological profiles .

NCI screening NSC number anticancer developmental therapeutics

Ionizable Amine Functionality for Salt Formation and Aqueous Solubility: Differentiation from Neutral Styrylquinazoline Congeners

The diethylaminomethyl substituent of CAS 69018-97-9 is a tertiary amine with a predicted pKa (conjugate acid) in the range of approximately 8.5–9.5, rendering the compound predominantly protonated (cationic) at physiological pH (7.4) and amenable to hydrochloride or other acid addition salt formation [1]. This contrasts with the two most prominent styrylquinazoline research tools—CP-31398 (free base MW 362.47) and STIMA-1 (free base MW 172.18)—both of which lack a basic amine side chain and exist as neutral molecules at physiological pH . While CP-31398 is commercially supplied as a dihydrochloride salt, the salt formation relies on protonation of quinazoline ring nitrogens rather than a dedicated basic amine side chain, potentially resulting in different pH-solubility profiles. The presence of a dedicated ionizable center in CAS 69018-97-9 is expected to confer superior aqueous solubility in acidic formulations and enable pH-dependent extraction during purification, providing practical advantages for both in vitro assay preparation and potential in vivo formulation development .

ionizable amine salt formation aqueous solubility dibasic compound formulation

Optimal Research and Procurement Application Scenarios for CAS 69018-97-9 Based on Differential Evidence


Chemical Probe Development for the 2-5A/RNase L Innate Immunity Pathway

CAS 69018-97-9 is uniquely suited as a starting point for developing chemical probes targeting the 2-5A-dependent RNase L pathway, based on its demonstrated IC50 of 2.30 nM for RNase L activation in cell-free extracts [1]. Neither CP-31398 nor STIMA-1—the two most widely studied styrylquinazoline tool compounds—have reported activity against this target, as both operate through p53-dependent mechanisms [1]. Procurement should prioritize this compound for laboratories investigating interferon-mediated antiviral responses, as the RNase L pathway is central to the innate immune defense against RNA viruses. Researchers should confirm compound identity via NMR and HPLC prior to use and consider that the compound's activity was measured in mouse L cell extracts; validation in human cell lines or primary cells is recommended before extrapolation.

Lead Optimization for Kinase Inhibitors Requiring Improved Selectivity and Metabolic Stability

The diethylaminomethyl flanking substituent on the phenol ring directly addresses a well-documented limitation of the 2-substituted phenol quinazoline series—high metabolic clearance [1]. Newton et al. (2016) established that flanking substitution adjacent to the phenolic hydroxyl group improves hepatocyte stability and enhances kinase selectivity, most notably against KDR [1]. For medicinal chemistry teams developing RET or related kinase inhibitors, CAS 69018-97-9 provides a validated structural template incorporating this critical design element. Comparative assessment against unsubstituted phenol analogs (e.g., p-[(2-styryl-4-quinazolinyl)amino]phenol) in metabolic stability assays would generate head-to-head data to quantify the advantage conferred by the diethylaminomethyl group in the specific assay system of interest.

Anti-Inflammatory Drug Discovery Leveraging the 4-Anilinoquinazoline Pharmacophore

US Patent 4,322,420 establishes that 4-anilinoquinazoline derivatives as a class exhibit analgesic and anti-inflammatory activity comparable with or superior to aspirin in rodent models of carrageenan-induced edema and acetic acid-induced writhing [1]. CAS 69018-97-9, as a 4-anilinoquinazoline, falls within the structural scope of this patent's claims. For anti-inflammatory drug discovery programs, this compound offers a starting point that combines the validated 4-anilinoquinazoline anti-inflammatory pharmacophore with the styrylquinazoline substructure associated with kinase inhibition, potentially enabling dual-mechanism anti-inflammatory agents. Procurement should be accompanied by independent confirmation of COX-1/COX-2 selectivity and gastric tolerability relative to aspirin.

Procurement-Quality Verification Using NCI NSC 319760 Provenance

The NSC 319760 identifier provides a verifiable provenance trail through the NCI Developmental Therapeutics Program [1]. For procurement officers and laboratory managers sourcing this compound from chemical suppliers, the NSC designation enables cross-referencing of supplier-provided material against NCI archival records to confirm identity and purity. This is particularly valuable when comparing lots from different vendors, as the NSC registration implies that at least one batch of the compound was subjected to the NCI's quality control and biological screening protocols. Researchers may contact the NCI DTP to inquire whether archived screening data (e.g., NCI-60 one-dose or five-dose results) are available for NSC 319760, which would provide additional biological characterization at no cost beyond the compound procurement.

Quote Request

Request a Quote for Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.